Fmoc-3-(4-Quinolyl)-D-Ala-OH

Description

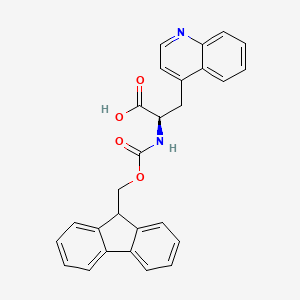

Fmoc-3-(4-Quinolyl)-D-Ala-OH (CAS: 1998513-62-4) is a fluoromethyloxycarbonyl (Fmoc)-protected D-amino acid derivative featuring a quinoline substituent at the β-position of alanine. Its molecular formula is C₂₇H₂₂N₂O₄, with a molecular weight of 438.48 g/mol . This compound is widely used in peptide synthesis as a building block, particularly in solid-phase peptide synthesis (SPPS), due to its compatibility with Fmoc-based strategies. The 4-quinolyl group introduces steric bulk and aromaticity, which can influence peptide conformation and biological interactions, making it valuable in drug discovery and biochemical research .

Properties

Molecular Formula |

C27H22N2O4 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-ylpropanoic acid |

InChI |

InChI=1S/C27H22N2O4/c30-26(31)25(15-17-13-14-28-24-12-6-5-7-18(17)24)29-27(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m1/s1 |

InChI Key |

UILNMPKRVDFFIU-RUZDIDTESA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=NC5=CC=CC=C45)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC5=CC=CC=C45)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-(4-Quinolyl)-D-Ala-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is achieved by reacting D-alanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

Introduction of the Quinolyl Group: The quinolyl group is introduced through a coupling reaction. This involves the reaction of the protected D-alanine with a quinoline derivative, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the desired purity.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-(4-Quinolyl)-D-Ala-OH can undergo various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.

Substitution Reactions:

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

Coupling: EDC and HOBt are frequently employed as coupling reagents.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptide Chains: Coupling reactions result in the formation of peptide chains.

Substituted Derivatives: Substitution reactions yield derivatives with different functional groups.

Scientific Research Applications

Fmoc-3-(4-Quinolyl)-D-Ala-OH has several applications in scientific research:

Peptide Synthesis: It is widely used in the synthesis of peptides for research and therapeutic purposes.

Medicinal Chemistry: The compound is utilized in the development of peptide-based drugs, particularly those targeting specific receptors or enzymes.

Biochemistry: It is employed in the study of protein-protein interactions and enzyme mechanisms.

Industrial Applications: The compound is used in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Fmoc-3-(4-Quinolyl)-D-Ala-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The quinolyl group can interact with various molecular targets, depending on the specific application. In medicinal chemistry, the compound can be designed to target specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Substituted Fmoc-Alanine Derivatives

Fmoc-3-(4-Pyridyl)-D-Ala-OH

- Structure: Replaces the bicyclic 4-quinolyl group with a monocyclic 4-pyridyl substituent.

- Molecular Formula : C₂₃H₂₀N₂O₄; Molecular Weight : 388.42 g/mol .

- Reduced aromatic surface area may weaken π-π stacking interactions in target proteins compared to quinolyl .

Fmoc-β-(2-Quinolyl)-D-Ala-OH

- Structure: Features a 2-quinolyl substituent instead of 4-quinolyl.

- Molecular Formula: C₂₇H₂₂N₂O₄; Molecular Weight: 438.48 g/mol (same as 4-quinolyl isomer) .

- Key Differences: Substitution position alters electronic and steric properties. The 2-quinolyl group may exhibit different hydrogen-bonding or hydrophobic interactions in peptide-protein complexes. Synthetic challenges arise due to regioselectivity in quinolyl attachment .

Halogenated and Electron-Deficient Fmoc-Phenylalanine Derivatives

Fmoc-D-Phe(4-Cl)-OH

- Structure : Chlorine atom at the para position of phenylalanine.

- Molecular Formula: C₂₄H₂₀ClNO₄; Molecular Weight: 429.88 g/mol .

- Smaller substituent compared to quinolyl, leading to lower steric hindrance .

Fmoc-D-Phe(4-CF₃)-OH

- Structure : Trifluoromethyl group at the para position.

- Molecular Formula: C₂₅H₂₀F₃NO₄; Molecular Weight: 455.43 g/mol .

- Key Differences :

Beta-Amino Acid Contaminants

Fmoc-β-Ala-OH and Fmoc-β-Ala-Amino Acid-OH

- Structure : β-alanine backbone instead of α-alanine.

- Molecular Weight : ~300–450 g/mol (varies by substituent) .

- Key Differences: β-amino acids introduce non-native peptide conformations (e.g., 14-helix vs. α-helix). Contamination in Fmoc-amino acids (e.g., Fmoc-Arg(Pbf)-OH) can lead to undesired peptide mutations, necessitating strict quality control .

Diamino Acid Derivatives

Fmoc-L-Dab(Alloc)-OH

- Structure: Diaminobutyric acid (Dab) with Fmoc and allyloxycarbonyl (Alloc) protections.

- Molecular Formula : C₂₃H₂₄N₂O₆; Molecular Weight : 424.4 g/mol .

- Key Differences: Additional amino group enables branching in peptides, useful for constructing dendrimers or multivalent ligands. Requires orthogonal deprotection strategies (e.g., Alloc removal via Pd catalysis) .

Coupling Efficiency in SPPS

- Fmoc-3-(4-Quinolyl)-D-Ala-OH: Steric hindrance from the quinolyl group may reduce coupling rates compared to smaller substituents (e.g., pyridyl). Optimized conditions (e.g., DIC/HOBt/DMAP activation) are recommended for high yields .

- Fmoc-Arg(Pbf)-OH : Bulky Pbf protection on arginine side chains similarly requires prolonged coupling times or microwave assistance .

Solubility and Handling

- The 4-quinolyl derivative’s solubility in polar aprotic solvents (e.g., DMF, NMP) is moderate but lower than pyridyl analogs. Pre-dissolution in DMSO (10 mM) is common for handling .

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.